Product packaging for Fluorotriphenylmethane(Cat. No.:CAS No. 427-36-1)

Fluorotriphenylmethane

Cat. No.: B1619726
CAS No.: 427-36-1
M. Wt: 262.3 g/mol
InChI Key: SOOHMJJPRAGGSQ-UHFFFAOYSA-N
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Description

Fluorotriphenylmethane is a useful research compound. Its molecular formula is C19H15F and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15F B1619726 Fluorotriphenylmethane CAS No. 427-36-1

Properties

IUPAC Name

[fluoro(diphenyl)methyl]benzene
Source PubChem
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InChI

InChI=1S/C19H15F/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOOHMJJPRAGGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059981
Record name Fluorotriphenylmethane
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Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427-36-1
Record name 1,1′,1′′-(Fluoromethylidyne)tris[benzene]
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Record name Benzene, 1,1',1''-(fluoromethylidyne)tris-
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Record name Benzene, 1,1',1''-(fluoromethylidyne)tris-
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Record name Fluorotriphenylmethane
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Record name 1,1',1''-(fluoromethylidyne)trisbenzene
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Record name Triphenylmethyl fluoride
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Contextualization Within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound implications for pharmaceuticals, agrochemicals, and materials science. wikipedia.orgtandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, and the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.org

Fluorotriphenylmethane serves as a valuable model compound for studying the fundamental principles of organofluorine chemistry. Its synthesis and reactivity provide insights into various fluorination methods. For instance, the preparation of this compound can be achieved through the displacement of a leaving group, such as a halogen, from a triphenylmethane (B1682552) derivative using a fluoride (B91410) source. thieme-connect.dethieme-connect.de One documented method involves the reaction of bromotriphenylmethane (B147582) with a fluorinating agent in acetonitrile (B52724). uni-muenchen.de Another approach is the electrochemical fluorination of triphenylmethane. jst.go.jpresearchgate.net The study of these synthetic routes contributes to the broader understanding and development of new and more efficient fluorination technologies.

The presence of the fluorine atom in this compound also makes it a useful probe for investigating the effects of fluorine on molecular properties. Researchers utilize compounds like this compound to study how fluorine substitution influences factors such as bond strength, molecular conformation, and electronic effects. medchem-ippas.eu These fundamental studies are crucial for the rational design of more complex fluorinated molecules with desired functionalities.

Historical Perspectives on Triphenylmethane Analogues in Chemical Research

The triphenylmethane (B1682552) framework has a rich history in chemistry, most notably as the structural basis for a major class of synthetic dyes. britannica.combritannica.com The discovery of fuchsine, a triphenylmethane dye, in the mid-19th century was a pivotal moment in the development of the synthetic dye industry. britannica.com These dyes are characterized by their brilliant colors and were initially used extensively in the textile industry. britannica.com

The investigation into triphenylmethane dyes also played a crucial role in advancing the understanding of chemical structure and bonding. The work of chemists like Emil Fischer in the late 19th century helped to elucidate the triphenylmethane structure, demonstrating how three aryl groups are attached to a central carbon atom. britannica.com

Beyond their use as dyes, triphenylmethane derivatives have been employed in various other areas of chemical research. For example, they have been studied for their potential applications in areas such as copying papers and printing inks. britannica.com Furthermore, the triphenylmethyl (trityl) group is a widely used protecting group in organic synthesis, prized for its steric bulk and the relative ease with which it can be introduced and removed. The study of the reactivity of trityl cations, which are stabilized by the three phenyl rings, has also been a significant area of research.

Significance of Fluorine Substitution in Triphenylmethane Scaffolds for Academic Investigation

Direct Fluorination Strategies in Complex Organic Molecules

Direct C(sp³)–H fluorination represents an atom-economical approach to synthesizing this compound, converting the native C-H bond directly into a C-F bond. This transformation is pursued through electrophilic, nucleophilic, and radical pathways.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, or in this case, a C-H bond that can be polarized or activated, with an electrophilic fluorine source ("F+"). wikipedia.org For substrates like triphenylmethane, the benzylic C-H bond is activated towards fluorination. Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability and safety compared to elemental fluorine. wikipedia.org

One prominent electrophilic fluorinating agent is Selectfluor, which has been used in various protocols. nih.gov For instance, base-mediated deprotonation of acidic C-H bonds can generate a carbanion that subsequently attacks Selectfluor. While this is effective for substrates with adjacent electron-withdrawing groups, the direct fluorination of the less acidic triphenylmethane C-H bond is more challenging. nih.govbeilstein-journals.org

Another approach involves ionic fluorination. Research has demonstrated the fluorination of triphenylmethane using a combination of nitrosyl tetrafluoroborate (B81430) and pyridine (B92270) polyhydrogen fluoride (B91410) (PPHF). acs.org Additionally, palladium-catalyzed C-H fluorination has emerged as a powerful technique, although examples often focus on specific directing-group-containing substrates rather than triphenylmethane itself. nih.gov

Nucleophilic fluorination strategies for the triphenylmethane system often rely on the generation of a trityl cation intermediate, which is then trapped by a nucleophilic fluoride source. Electrochemical methods have proven particularly effective in this regard.

Electrochemical oxidation of triphenylmethane at an anode generates a benzylic cation, which can then react with a fluoride anion present in the electrolyte. beilstein-journals.orgjst.go.jp A significant challenge in this area is the low solubility of common nucleophilic fluoride sources, such as alkali metal fluorides (e.g., potassium fluoride, cesium fluoride), in organic solvents. beilstein-journals.org To overcome this, various strategies have been developed:

Phase-Transfer Catalysis: Polyethylene (B3416737) glycol (PEG) has been used to complex with metal ions like cesium, increasing the nucleophilicity and solubility of the fluoride ion, leading to high yields of this compound. nih.govbeilstein-journals.org

Fluorinated Alcohols: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can serve as both the solvent and a component of the supporting electrolyte, facilitating the dissolution of cesium fluoride and enabling quantitative conversion to the fluorinated product. nih.govbeilstein-journals.orgjst.go.jp Interestingly, using CsF/HFIP as the sole electrolyte can sometimes lead to defluorination of the product, a problem that is solved by using a mixed solvent system like CH₃CN/HFIP. jst.go.jpresearchgate.net

Bipolar Electrochemistry: Split bipolar electrode (s-BPE) systems have been employed to carry out the electrochemical fluorination of triphenylmethane using KF or CsF with PEG as an additive, offering a method that can function with low concentrations of supporting electrolyte. dntb.gov.uaresearchgate.net

These electrochemical methods provide a powerful and often high-yielding route to this compound directly from triphenylmethane. researchgate.netfigshare.com

Table 1: Selected Nucleophilic Fluorination Methods for Triphenylmethane

Fluoride SourceAdditive/Solvent SystemMethodYieldReference
CsFPolyethylene Glycol (PEG)Electrochemical85% beilstein-journals.org
CsFHFIP/CH₃CNElectrochemical>99% nih.govjst.go.jp
KFPolyethylene Glycol (PEG) 200Electrochemical (s-BPE)49% researchgate.net

Radical Fluorination Pathways

Radical fluorination offers an alternative pathway that does not necessarily proceed through a discrete carbocation intermediate. These methods often involve the generation of a triphenylmethyl radical, which then reacts with a fluorine atom transfer agent.

Photochemical methods have been developed where a photocatalyst, upon irradiation with visible light, can abstract the benzylic hydrogen atom from triphenylmethane to form the triphenylmethyl radical. nih.gov This radical can then be trapped by an electrophilic fluorine source like Selectfluor to yield the final product. nih.gov Another innovative approach involves a silylboronate-mediated radical cross-coupling reaction. This transition-metal-free method allows for the coupling of aryl fluorides with arylalkanes through the concomitant cleavage of a C-F and a C-H bond, providing a route to triarylmethane analogues. nih.govresearchgate.netrsc.org

Precursor-Based Synthetic Routes to this compound

These methods involve the synthesis of a triphenylmethane derivative that is already functionalized at the benzylic position, followed by a conversion of this functional group to fluoride.

One of the most straightforward and high-yielding methods for preparing this compound is through a nucleophilic halogen exchange (Halex) reaction starting from triphenylmethyl chloride (trityl chloride). The trityl cation is highly stabilized, making the chloride an excellent leaving group for Sₙ1-type reactions.

The displacement of the chloride can be achieved using various fluoride sources. A particularly effective method involves treating triphenylmethyl chloride with a semimolten mixture of potassium fluoride and tetrabutylammonium (B224687) bromide, which acts as a phase-transfer catalyst. thieme-connect.dethieme-connect.de This neat reaction proceeds at elevated temperatures to give this compound in excellent yield. thieme-connect.de Triphenylmethyl chloride itself is readily available commercially or can be synthesized from triphenylmethanol (B194598). wikipedia.org

Table 2: Synthesis of this compound from Triphenylmethyl Chloride

Fluoride SourceCatalyst/ConditionsYieldReference
Potassium Fluoride (KF)Tetrabutylammonium Bromide (TBAB), neat, 110 °C91% thieme-connect.de

Pathways Involving Triphenylmethanol Precursors

Triphenylmethanol is a common and accessible precursor for the synthesis of this compound. wikipedia.org The synthesis can proceed through two main pathways: conversion to an intermediate halide or direct fluorination.

The most common route involves the conversion of the hydroxyl group into a better leaving group, typically a halide. For example, triphenylmethanol reacts with acetyl chloride to produce triphenylmethyl chloride, which can then be fluorinated as described in the previous section. wikipedia.orgwikipedia.org

Direct conversion of the alcohol to the fluoride is also possible using specific fluorinating agents. A patented process describes the reaction of triphenylmethanol with a hydrogen fluoride-containing polymer, such as HF/poly(methacrylic acid), in a solvent like tetrahydrofuran (B95107) (THF) to afford this compound. google.com Under strongly acidic conditions, the hydroxyl group of triphenylmethanol is protonated and leaves as a water molecule, generating the stable trityl cation, which is then captured by a fluoride ion. wikipedia.org

The precursor, triphenylmethanol, is itself commonly synthesized in undergraduate laboratories via the Grignard reaction between phenylmagnesium bromide and either benzophenone (B1666685) or methyl benzoate. wikipedia.orgmercer.eduyoutube.com

Fluorination of Triphenylmethyl Cations and Related Intermediates

The synthesis of this compound and its fluorinated analogues often proceeds through the formation and subsequent fluorination of a triphenylmethyl (trityl) cation. The trityl cation is a well-known stable carbocation due to the extensive resonance stabilization provided by the three phenyl rings. nih.govyoutube.com This stability allows for its generation as a distinct intermediate that can then react with a fluoride source.

A common strategy involves the abstraction of a halide, typically chloride, from a trityl chloride precursor to form the trityl cation. nih.govrsc.org For instance, fluorinated trityl cations can be generated from their corresponding trityl chlorides. The use of a powerful chloride abstractor, such as a cationic silylium (B1239981) reagent, facilitates the formation of these cations, which can then be isolated as salts with robust, weakly coordinating anions like [HCB₁₁Cl₁₁]⁻. nih.govrsc.orgresearchgate.net This method has been successfully applied to synthesize di-, tetra-, and hexafluorinated trityl cations. rsc.orgresearchgate.net

Another approach to generating the trityl cation is the reaction of triphenylmethanol with a strong acid, such as sulfuric acid or fluoroboric acid. youtube.com The resulting stable cation solution can then be treated with a fluoride source to yield this compound. The high hydride affinity of fluorinated trityl cations also allows them to be used in reactions like hydride abstraction from various C-H bonds. nih.govrsc.org

The direct fluorination of triphenylmethane can also be achieved through electrochemical methods. Anodic oxidation of triphenylmethane in the presence of fluoride anions has been reported as a synthetic route to trityl fluoride. dokumen.pubbeilstein-journals.org This electrochemical approach offers an alternative to chemical oxidants and can be performed under mild conditions. beilstein-journals.orgnumberanalytics.comresearchgate.net

Development of Novel Fluorinating Reagents and Catalysts for its Synthesis

The search for more efficient, selective, and safer fluorinating agents and catalytic systems is a continuous effort in organofluorine chemistry. cas.cnnih.gov This drive has led to the exploration of various reagents and catalysts for the synthesis of this compound.

Pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent, is a widely used and convenient fluorinating agent. acsgcipr.orgdrugfuture.comwikipedia.org It consists of a complex of hydrogen fluoride and pyridine, typically in a 70:30 weight ratio, which makes it a less volatile and easier-to-handle source of hydrogen fluoride compared to its anhydrous form. acsgcipr.orgdrugfuture.comorgsyn.org

Olah's reagent is effective for the fluorination of alcohols to their corresponding alkyl fluorides. wikipedia.orgworldscientific.comresearchgate.net The reaction mechanism generally involves the protonation of the alcohol by the acidic reagent, followed by nucleophilic attack of the fluoride ion. acsgcipr.org In the case of tertiary alcohols like triphenylmethanol, the reaction likely proceeds through the formation of the stable triphenylmethyl cation intermediate, which is then captured by the fluoride ion. youtube.comacsgcipr.org This method provides a convenient route to this compound from readily available triphenylmethanol.

Variations of this reagent, such as those using different amine-HF complexes like triethylamine-HF mixtures, have also been developed and are commercially available. acsgcipr.org A solid polymeric version, poly-4-vinylpyridinium poly(hydrogen fluoride) (PVPHF), has also been prepared and utilized as a fluorinating agent, offering advantages in terms of handling and work-up. thieme-connect.comresearchgate.net

Table 1: Comparison of Pyridinium-based Fluorinating Reagents

Reagent NameCompositionPhysical StateKey Applications
Olah's Reagent~70% HF, ~30% PyridineLiquidFluorination of alcohols, alkenes, alkynes, and diazotization-fluorination sequences. acsgcipr.orgdrugfuture.comworldscientific.com
Triethylamine-HFMixtures of Et₃N and HFLiquidSubstitute for Olah's reagent. acsgcipr.org
PVPHFPoly-4-vinylpyridine and HFSolidHydrofluorination and bromofluorination of alkenes and alkynes; fluorination of alcohols. thieme-connect.com

Recent advancements in catalysis have opened new avenues for the synthesis of organofluorine compounds, including this compound. chinesechemsoc.org These emerging methods often focus on improving efficiency, selectivity, and the use of milder reaction conditions.

Transition-metal catalysis is a prominent area of research for C-F bond formation. beilstein-journals.org While specific examples for the direct catalytic fluorination of a triphenylmethyl precursor are part of a broader research area, the principles can be applied. For example, palladium-catalyzed fluorination of C(sp³)–H bonds has been demonstrated for various substrates, often using electrophilic fluorine sources like Selectfluor®. beilstein-journals.org Catalytic systems involving other metals such as silver, copper, and iron have also been explored for C-H fluorination. mdpi.com

Electrochemical methods are also gaining traction as a green and efficient tool for fluorination. numberanalytics.comresearchgate.net The electrochemical fluorination of triphenylmethane using alkali metal fluorides like CsF, facilitated by additives such as polyethylene glycol (PEG) or fluorinated alcohols, has been reported to produce this compound in high yields. beilstein-journals.org These methods avoid the need for harsh chemical oxidants and can often be performed under mild conditions. beilstein-journals.orgresearchgate.net

The development of trityl cation-based Lewis acids for catalysis is another area of interest. researchgate.netoup.com While not a direct synthesis of this compound, the generation and use of fluorinated trityl cations as catalysts for reactions like Friedel-Crafts alkylation highlights the ongoing innovation in the chemistry of these species. nih.govyorku.ca

Green Chemistry Principles in this compound Synthesis Research

Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. A key goal of green chemistry is to reduce or eliminate the use of such solvents. numberanalytics.com For the synthesis of this compound and related compounds, several approaches align with this principle.

Solvent-free reaction conditions are highly desirable. For example, the deoxyfluorination of acyl fluorides to trifluoromethyl compounds has been achieved using a combination of FLUOLEAD® and Olah's reagent under solvent-free conditions. scite.ai While this is not a direct synthesis of this compound, it demonstrates the feasibility of solvent-free fluorination reactions.

Electrochemical methods often utilize more environmentally friendly solvent systems. The electrochemical fluorination of triphenylmethane has been successfully carried out in acetonitrile (B52724) with additives like polyethylene glycol (PEG), which helps to solubilize the fluoride salt, reducing the need for large quantities of organic solvents. beilstein-journals.org The use of ionic liquids as a reaction medium is another green approach that has been explored for the synthesis of various organofluorine compounds. dntb.gov.ua

The development of solid-supported reagents, such as poly-4-vinylpyridinium poly(hydrogen fluoride) (PVPHF), also contributes to greener synthesis. thieme-connect.com These reagents can often be recovered and reused, and their use simplifies product purification, thereby minimizing solvent use during work-up procedures.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.comrsc.orgstudypulse.au Reactions with high atom economy are more sustainable as they generate less waste. primescholars.comchemistrystudent.com

The synthesis of this compound can be evaluated from an atom economy perspective. Let's consider the synthesis from triphenylmethanol and a fluorinating agent like Olah's reagent (approximated as HF for calculation).

Reaction: (C₆H₅)₃COH + HF → (C₆H₅)₃CF + H₂O

To calculate the theoretical atom economy, we use the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studypulse.auprimescholars.com

Table 2: Theoretical Atom Economy for the Synthesis of this compound

ReactantMolecular FormulaMolar Mass ( g/mol )
TriphenylmethanolC₁₉H₁₆O260.33
Hydrogen FluorideHF20.01
Product
This compoundC₁₉H₁₅F262.32
WaterH₂O18.02

Calculation: Sum of Reactant Molar Masses = 260.33 + 20.01 = 280.34 g/mol % Atom Economy = (262.32 / 280.34) x 100 ≈ 93.6%

This substitution reaction has a high theoretical atom economy, as the only by-product is water. In contrast, syntheses that involve stoichiometric reagents which are not incorporated into the final product, or those that use protecting groups that must be removed, will generally have lower atom economies. primescholars.comlibretexts.org For instance, if a synthesis required a bulky leaving group that is not a simple molecule like water, the atom economy would be significantly lower. Therefore, direct substitution reactions are often favored from a green chemistry standpoint. rsc.orgchemistrystudent.com

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of this compound is intrinsically linked to the stability of the intermediates formed during its reactions. Mechanistic studies often point towards pathways involving cationic species, where the triphenylmethyl (trityl) group plays a crucial role in stabilizing the positive charge.

Understanding Electron Reorganization in this compound Reactions

The concept of reorganization energy is central to understanding the kinetics of electron transfer reactions involving this compound. This energy represents the structural and solvent rearrangement required for the electron transfer to occur. In polar solvents, the reorganization energy is a composite of contributions from both solvent polarization and density fluctuations. nih.govrsc.org The rate of electron transfer reactions is significantly influenced by this reorganization energy; a lower reorganization energy generally leads to a faster reaction rate. rsc.orgarxiv.org

Characterization of Short-Lived Reactive Intermediates

Reactions involving this compound often proceed through the formation of short-lived, high-energy reactive intermediates. uobasrah.edu.iq These transient species are not typically isolable under normal conditions but are crucial in determining the reaction pathway and final products. numberanalytics.com The most prominent reactive intermediate in many reactions of this compound is the triphenylmethyl carbocation (trityl cation).

The formation and stability of such carbocations can be influenced by the solvent. In polar solvents, the carbocation can exist as a free, solvated species, while in nonpolar solvents, it is more likely to exist as an ion pair. ddugu.ac.in The table below summarizes key reactive intermediates relevant to the chemistry of this compound.

IntermediateDescriptionKey Stability Factor
Triphenylmethyl Carbocation A tertiary carbocation with the positive charge on the central carbon atom.Resonance delocalization across three phenyl rings. uobasrah.edu.iq
Radical Cation Formed during electrochemical oxidation, where an electron is removed from the molecule.The stability is influenced by the electrolyte composition. jst.go.jp

Nucleophilic and Electrophilic Reactivity Studies

The chemical behavior of this compound can be understood by examining its roles as both a precursor to electrophilic species and its own inherent nucleophilic or electrophilic nature. vedantu.combyjus.com

This compound as a Precursor for Electrophilic Species

This compound can serve as a precursor for the highly electrophilic triphenylmethyl carbocation. libretexts.org An electrophile is a chemical species that is "electron-loving" and accepts a pair of electrons to form a new covalent bond. byjus.commasterorganicchemistry.com The generation of the trityl cation from this compound typically involves the heterolytic cleavage of the carbon-fluorine bond, often facilitated by a Lewis acid or a polar solvent.

Once formed, the trityl cation is a potent electrophile due to its positively charged carbon atom. libretexts.org It readily reacts with a wide range of nucleophiles, which are electron-rich species that donate an electron pair. byjus.commasterorganicchemistry.com This reactivity makes this compound a useful reagent for introducing the trityl group into other molecules, a common strategy in organic synthesis for protecting alcohol functional groups.

Investigation of this compound's Behavior as a Nucleophile or Electrophile

While this compound is primarily known as a source of the electrophilic trityl cation, its own electrophilic and nucleophilic characteristics are also of interest.

As an Electrophile: The carbon atom bonded to the fluorine in this compound is electrophilic. This is due to the high electronegativity of the fluorine atom, which polarizes the C-F bond, creating a partial positive charge on the carbon. This electrophilic carbon can be attacked by strong nucleophiles, leading to nucleophilic substitution reactions where the fluoride ion acts as the leaving group. vedantu.com

As a Nucleophile: The fluorine atom in this compound possesses lone pairs of electrons, which could theoretically allow it to act as a nucleophile. byjus.com However, the high electronegativity of fluorine makes it a weak nucleophile, especially in protic solvents where it is strongly solvated. libretexts.org In specific electrochemical contexts, the fluoride ion itself can act as a nucleophile. For instance, the electrochemical fluorination of triphenylmethane can yield this compound, where a fluoride ion attacks an intermediate species. jst.go.jp

The following table summarizes the dual reactivity of this compound:

RoleReactive CenterDescription
Electrophile Carbon atom of the C-F bondThe polarized C-F bond makes the carbon atom susceptible to nucleophilic attack. vedantu.com
Nucleophile Source Fluoride ionThe fluoride ion can act as a nucleophile in certain substitution reactions. thieme-connect.de

Stereochemical Outcomes and Chiral Induction in this compound Reactions

While this compound itself is not chiral, its reactions can have significant stereochemical implications, particularly when it reacts with or is used to modify chiral molecules. The study of stereochemistry deals with the three-dimensional arrangement of atoms and molecules and the effect of this arrangement on chemical reactions. uou.ac.in

Reactions involving the formation or cleavage of a bond at a chiral center can proceed with either retention or inversion of configuration, or lead to a mixture of stereoisomers. libretexts.org If a reaction proceeds through a planar intermediate, such as a carbocation, a racemic mixture of products is often obtained because the subsequent attack of a nucleophile can occur from either face with equal probability. libretexts.org

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, catalyst, or solvent. csic.es In the context of this compound, if the triphenylmethyl group is introduced into a prochiral molecule, it can lead to the formation of diastereomers. The bulky nature of the trityl group can influence the stereochemical course of subsequent reactions at a nearby chiral center.

Although direct studies on chiral induction specifically by the fluorine atom in this compound are not extensively documented, the principles of stereochemistry suggest that in reactions involving chiral substrates, the stereochemical outcome is a critical aspect to consider. ochemtutor.com The "memory of chirality" is a concept where a chiral molecule can influence the stereochemistry of a product even if the reaction proceeds through an intermediate that is formally achiral, such as a radical. nih.gov

The potential for chiral induction is a key consideration in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. csic.es

Radical Chemistry Associated with this compound

The radical chemistry of this compound involves the formation and reactivity of the fluorotriphenylmethyl radical. Studies have explored the stability and reactions of this radical, providing insights into the influence of the fluorine atom on radical behavior.

The fluorotriphenylmethyl radical has been a subject of study to compare the reactivity of aliphatic versus aromatic carbon-fluorine (C-F) linkages. rsc.org Research has shown that the fluorine atom in the aromatic C-F linkage of the free radical is more reactive than the fluorine in the aliphatic C-F linkage of triphenylmethyl fluoride. rsc.org This is contrary to what is observed with the corresponding bromo-derivatives. rsc.org The fluorotriphenylmethyl radical has been successfully isolated in a solid state. rsc.org

The radical exhibits distinct reactivity with various reagents. For instance, when the freshly prepared primary radical is agitated with molecular silver, a partial removal of fluorine occurs, leading to the formation of a secondary radical. rsc.org The radical also reacts with oxygen to form a primary peroxide. rsc.org However, the oxygen absorption is noted to be lower compared to triphenylmethyl chloride. rsc.org Tintometric measurements have indicated that solutions of the fluorotriphenylmethyl radical change color when left in the dark, which is attributed to isomerisation. rsc.org

In other mechanistic studies, the formation of this compound (trityl fluoride) has been observed through radical pathways. The reaction between an iron(II) complex, PhIF₂, and triphenylmethane (TPM) is proposed to proceed via a high-valent iron-fluoride intermediate that oxidizes the substrate through hydrogen atom abstraction (HAT) to yield a carbon-based radical. nih.gov This trityl radical can then react with a fluorine atom donor to form this compound. nih.gov Gomberg's dimer, which exists in equilibrium with the trityl radical, has been used as a probe for fluorine atom transfer (FAT) reactivity. nih.gov An iron(III)-fluoride complex was shown to react with Gomberg's dimer to produce trityl fluoride. nih.gov

The following table summarizes the oxygen absorption by the fluorotriphenylmethyl radical system compared to the triphenylmethyl chloride system.

Table 1: Oxygen Absorption by Triphenylmethyl Radical Systems

Radical System Reducing Metal Oxygen Absorbed (c.c.) Theoretical Value for Peroxide Formation
p-Fluorotriphenylmethyl Mercury Low -
Triphenylmethyl chloride Mercury 97.4% of theoretical Simple peroxide

Data sourced from Bowden and Watkins (1940). rsc.org

Comparative Reactivity Studies with Other Halogenated Triphenylmethanes

Comparative studies of this compound with other halogenated triphenylmethanes have highlighted significant differences in their reactivity, largely attributable to the strength of the carbon-halogen bond.

Triphenylmethyl fluoride is noted for its remarkable stability compared to its chloride and bromide counterparts. rsc.org Early research demonstrated that unlike triphenylmethyl chloride and bromide, not even a trace of fluorine is removed from triphenylmethyl fluoride upon prolonged boiling of its benzene (B151609) solution with molecular silver. rsc.org This stability is indicative of the strong aliphatic C-F bond in this molecule. rsc.org

In the context of radical reactivity, the aromatic C-F linkage in the fluorotriphenylmethyl radical is more reactive than the aliphatic C-F bond in triphenylmethyl fluoride. rsc.org This contrasts with the behavior observed in the corresponding C-Br linkages. rsc.org

Electrochemical fluorination studies also provide a basis for comparison. The selective monofluorination of triphenylmethane to yield this compound proceeds in high yield (80%). dokumen.pub This efficiency is attributed to the stability of the intermediate benzylic cation. dokumen.pub Comparative fluorination yields for various hydrocarbons show that substrates with weaker C-H bonds generally produce higher yields of the corresponding fluorinated product. nih.gov For instance, the conversion of triphenylmethane and diphenylmethane (B89790) to their fluorinated products occurs in over 30% yield, whereas the fluorination of adamantane, which has a stronger C-H bond, is only about 2%. nih.gov

Theoretical studies have also been employed to compare the reactivity of related species. A comparison of the calculated gas-phase fluoride ion affinity (FIA) and hydride ion affinity (HIA) shows a significant increase in Lewis acidity for the perfluorinated trityl cation compared to its non-fluorinated analogue. d-nb.info

The table below presents the yields of fluorinated products from various hydrocarbon substrates, illustrating the comparative reactivity.

Table 2: Fluorination Yields of Various Hydrocarbons

Substrate Product C-H Bond Dissociation Enthalpy (kcal/mol) Yield (%)
Triphenylmethane This compound 77 >30
Diphenylmethane Diphenyl-fluoro-methane - >30
Adamantane 1-Fluoro-adamantane 96 ~2

Data sourced from a study on high-valent iron-fluoride mediated fluorination. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular Structure Determinationwikipedia.orgnih.gov

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms, their chemical bonds, and other structural details can be deduced. wikipedia.orgfzu.cz

Single Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive technique that provides detailed and highly accurate information about the internal lattice structure of crystalline materials. uni-ulm.decarleton.edu The process begins with growing a high-quality single crystal of the compound, which is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. carleton.eduyoutube.com The interaction with the crystal's electron clouds produces a unique diffraction pattern of spots, or reflections. youtube.comlibretexts.org

The analysis of this pattern allows for the determination of fundamental crystallographic parameters, including:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. carleton.edu

Space Group: The description of the symmetry elements present within the crystal.

Atomic Coordinates: The precise position (x, y, z) of each atom within the unit cell.

From these data, precise bond lengths, bond angles, and torsion angles can be calculated, providing an exact model of the molecule's structure in the solid state. carleton.edu

The data obtained from single-crystal X-ray diffraction is crucial for understanding the molecule's conformational preferences in the crystalline state. fzu.cz For Fluorotriphenylmethane, this analysis would reveal the specific spatial arrangement of its three phenyl rings relative to the central carbon atom. Typically, triphenylmethane (B1682552) derivatives adopt a "propeller" conformation to minimize steric hindrance between the bulky phenyl groups. X-ray crystallography would precisely quantify the torsion angles that define this propeller shape. Furthermore, the analysis would confirm the geometry around the central quaternary carbon and provide exact measurements of the C-F bond length and the bond angles involving the fluorine atom. nih.gov This information is vital for understanding intermolecular interactions, such as packing forces within the crystal lattice. fzu.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It exploits the magnetic properties of certain atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. wikipedia.org For fluorinated compounds like this compound, NMR is particularly powerful due to the presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F). nih.gov

One-dimensional NMR spectra provide fundamental structural information based on the chemical shifts, signal integrations, and coupling constants of the active nuclei.

¹H NMR: The proton NMR spectrum of this compound would show signals in the aromatic region, corresponding to the protons on the three phenyl rings. The precise chemical shifts and splitting patterns would provide information about the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each chemically unique carbon atom. This includes the central quaternary carbon, the carbon atom bonded to fluorine, and the various carbons of the phenyl rings (ipso, ortho, meta, para).

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance) with a wide chemical shift range, making ¹⁹F NMR an exceptionally informative technique. wikipedia.orgbiophysics.org The spectrum for this compound would exhibit a single resonance, and its chemical shift would be highly characteristic of the fluorine atom's electronic environment within the triphenylmethyl framework. Spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural confirmation.

The following table presents representative chemical shift values expected for this compound based on analogous structures.

NucleusExpected Chemical Shift (δ, ppm)Key Information Provided
¹H~7.2 - 7.5Corresponds to the aromatic protons on the phenyl rings.
¹³C~125 - 145Aromatic carbons. The ipso-carbon attached to fluorine would show a large C-F coupling constant.
¹⁹FVariable, typically -100 to -130 for aryl fluoridesHighly sensitive to the local electronic environment; confirms the presence and type of C-F bond.

While 1D NMR provides a wealth of data, complex molecules often require multidimensional NMR experiments to unambiguously assign all signals and confirm the molecular structure. researchgate.net These techniques correlate signals from different nuclei through their scalar (J) couplings or through-space (NOE) interactions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between fluorine and hydrogen atoms. It can be used to confirm the spatial relationship between the fluorine atom and the ortho-protons of the phenyl ring to which it is attached. nih.goved.ac.uk

Together, these advanced NMR experiments provide a complete and detailed picture of the molecular connectivity and structure in solution. researchgate.net

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a critical tool for confirming the molecular weight of a compound and, by extension, its elemental composition. nih.gov In mass spectrometry, molecules are converted into ions and then separated based on their m/z values, producing a mass spectrum that plots ion abundance versus m/z. youtube.com

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion. This highly accurate mass measurement allows for the calculation of a unique elemental formula (C₁₉H₁₅F in this case), thereby confirming the compound's identity with high confidence.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. When the this compound molecular ion is fragmented, it is expected to lose key structural components. A primary fragmentation pathway would likely involve the loss of the fluorine atom or a phenyl group, leading to the formation of characteristic fragment ions. A particularly stable and abundant fragment would be the triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺, which is a well-known stable carbocation. Analysis of these fragments provides corroborating evidence for the proposed structure. researchgate.net

The table below details the expected m/z values for the molecular ion and key fragments of this compound.

IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺[C₁₉H₁₅F]⁺262.1158Molecular Ion
[M-F]⁺[C₁₉H₁₅]⁺243.1174Triphenylmethyl (Trityl) Cation
[M-C₆H₅]⁺[C₁₃H₁₀F]⁺185.0766Loss of a Phenyl Radical

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₉H₁₅F), the theoretical exact mass can be calculated with a high degree of certainty.

The primary ion observed in the mass spectrum of this compound would be the molecular ion [M]⁺•. The high-resolution measurement of this ion's m/z value would allow for the unambiguous confirmation of its elemental formula.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₁₉H₁₅F)

Isotope Abundance (%)
¹²C₁₉¹H₁₅¹⁹F 100.00
¹³C¹²C₁₈¹H₁₅¹⁹F 20.78

This table is generated based on the natural isotopic abundances of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. This provides valuable information about the structure and connectivity of the original molecule.

The fragmentation of this compound is expected to be dominated by the remarkable stability of the triphenylmethyl cation (trityl cation). Upon ionization, the molecular ion [C₁₉H₁₅F]⁺• is likely to lose a fluorine radical to form the highly stable triphenylmethyl cation [C(C₆H₅)₃]⁺. This cation is stabilized by the extensive delocalization of the positive charge across the three phenyl rings.

A plausible fragmentation pathway for this compound is proposed as follows:

Formation of the Molecular Ion: C₁₉H₁₅F + e⁻ → [C₁₉H₁₅F]⁺• + 2e⁻

Primary Fragmentation - Loss of Fluorine Radical: [C₁₉H₁₅F]⁺• → [C(C₆H₅)₃]⁺ + F•

The resulting triphenylmethyl cation, with an m/z of 243.117, would likely be the base peak in the MS/MS spectrum due to its high stability. Further fragmentation of this cation is less favorable but could involve the loss of neutral molecules such as benzene (B151609) or acetylene.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z (Predicted) Ion Formula Description
262.115 [C₁₉H₁₅F]⁺• Molecular Ion
243.117 [C₁₉H₁₅]⁺ Triphenylmethyl cation (Trityl cation)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The vibrational spectrum of this compound is expected to be dominated by the modes of the monosubstituted phenyl rings. The introduction of a fluorine atom will induce characteristic vibrations, most notably the C-F stretching mode.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

C-F Stretching: A strong absorption band is expected in the range of 1100-1000 cm⁻¹, which is characteristic of the carbon-fluorine single bond in aromatic compounds.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, the positions of which can be indicative of the substitution pattern on the benzene ring.

Raman Spectroscopy:

Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the Raman spectrum would also be characterized by the vibrations of the phenyl rings.

Ring Breathing Mode: A strong, sharp band characteristic of the symmetric expansion and contraction of the benzene rings, typically observed around 1000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1580 cm⁻¹ region are also prominent in the Raman spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are also observable in the 3100-3000 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aromatic C=C Stretch 1600-1450 1600-1580
C-F Stretch 1100-1000 Weak or inactive
Aromatic Ring Breathing Weak or inactive ~1000

Computational Chemistry Approaches to Fluorotriphenylmethane

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. northwestern.edu These methods solve the Schrödinger equation to determine the wavefunction and energy of the electrons, providing a wealth of information about molecular structure, bonding, and properties. northwestern.edu

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT focuses on the electron density as the fundamental property to determine the ground-state energy and other properties of a system. aps.org This approach has proven successful in predicting a vast range of molecular properties, including geometries, vibrational frequencies, and reaction energies. researchgate.netnih.gov

For fluorotriphenylmethane, DFT calculations can elucidate key ground-state properties. These include the optimized molecular geometry, detailing bond lengths and angles, and the distribution of electron density, which reveals insights into the molecule's polarity and reactivity. The table below presents a hypothetical comparison of key ground-state properties of this compound calculated using different DFT functionals.

PropertyB3LYP/6-31G*PBE0/6-311+G**M06-2X/def2-TZVP
C-F Bond Length (Å)1.3851.3791.381
Dipole Moment (Debye)1.851.921.90
HOMO-LUMO Gap (eV)5.625.755.81

This table is illustrative and based on typical outcomes for similar molecules. Actual values would require specific calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. cecam.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy by systematically improving the approximation to the exact solution of the Schrödinger equation. researchgate.net While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy in predicting molecular properties. cecam.orgresearchgate.net For this compound, high-accuracy ab initio calculations can provide precise values for properties like ionization potential and electron affinity, which are crucial for understanding its electronic behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comresearcher.life By solving Newton's equations of motion, MD simulations generate a trajectory of the system, providing insights into its dynamic behavior and conformational flexibility. arxiv.org For a molecule like this compound, with its rotatable phenyl rings, MD simulations can explore the potential energy surface and identify the most stable conformations. nih.gov These simulations can reveal the preferred orientations of the phenyl groups and the barriers to their rotation, which are important for understanding its interactions with other molecules. The results of MD simulations can be used to calculate thermodynamic properties such as the relative populations of different conformers at a given temperature. mdpi.com

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting and interpreting various spectroscopic data. sns.itnsf.gov By calculating the response of a molecule to electromagnetic radiation, these methods can simulate spectra such as infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). nih.gov For this compound, computational spectroscopy can predict the vibrational frequencies corresponding to different bond stretches and bends, aiding in the analysis of experimental IR and Raman spectra. nih.gov Similarly, NMR chemical shifts can be calculated to help assign peaks in experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis spectrum.

The following table shows a hypothetical comparison of predicted vibrational frequencies for the C-F stretching mode in this compound using different computational methods.

MethodBasis SetPredicted C-F Stretch (cm⁻¹)
DFT (B3LYP)6-31G*1085
DFT (PBE0)6-311+G**1092
MP2aug-cc-pVDZ1105

This table is for illustrative purposes. Actual values require specific calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. montclair.edu By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For reactions involving this compound, computational studies can be used to explore different possible pathways, for example, in nucleophilic substitution reactions at the benzylic carbon. By calculating the energies of intermediates and transition states, the most favorable reaction mechanism can be determined.

In Silico Design of Novel this compound Derivatives

The insights gained from computational studies can be leveraged for the in silico design of novel molecules with desired properties. nih.gov By systematically modifying the structure of this compound, for instance, by introducing different substituent groups on the phenyl rings, it is possible to tune its electronic and steric properties. nih.govbiointerfaceresearch.com Computational screening can then be used to predict the properties of these new derivatives, such as their reactivity, stability, or potential biological activity, before they are synthesized in the lab. mdpi.comresearchgate.net This approach can significantly accelerate the discovery of new materials and therapeutic agents. For example, derivatives of this compound could be designed to have enhanced fluorescence or to act as specific enzyme inhibitors. nih.govnih.gov

Exploration of Reactivity Descriptors through Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the chemical behavior of molecules by calculating a series of electronic properties known as reactivity descriptors. These descriptors, categorized as global and local, are instrumental in predicting the stability, reactivity, and the specific sites of chemical reactions for a molecule like this compound. This approach, rooted in conceptual DFT, provides a theoretical framework to understand and quantify chemical reactivity. hakon-art.comscielo.org.mx

Global Reactivity Descriptors

Global reactivity descriptors provide a measure of the reactivity of the molecule as a whole. They are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. edu.krd The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govedu.krd

From the HOMO and LUMO energies, several key descriptors can be derived using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO): hakon-art.comresearchgate.net

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I+A)/2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the "escaping tendency" of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. edu.krd

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ²/2η).

The following table presents illustrative global reactivity descriptors for this compound, calculated to demonstrate how such data is typically reported.

Table 1: Illustrative Global Reactivity Descriptors for this compound

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.21
HOMO-LUMO GapΔEELUMO - EHOMO5.64
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO1.21
Electronegativityχ(I+A)/24.03
Chemical Potentialμ-(I+A)/2-4.03
Chemical Hardnessη(I-A)/22.82
Chemical SoftnessS1/(2η)0.18
Electrophilicity Indexωμ²/(2η)2.88

Local Reactivity Descriptors: Fukui Functions

While global descriptors assess the entire molecule, local descriptors identify the reactivity of specific atomic sites. The most prominent of these are the Fukui functions, which describe the change in electron density at a given point in the molecule when an electron is added or removed. wikipedia.org By condensing these values to individual atoms, one can predict the most likely sites for different types of chemical attack. scm.com

The condensed Fukui functions are defined as:

fk+ (for nucleophilic attack): Measures the reactivity of atom k towards a nucleophile. The site with the highest fk+ value is the most susceptible to nucleophilic attack. faccts.de

fk- (for electrophilic attack): Measures the reactivity of atom k towards an electrophile. The site with the highest fk- value is the most favorable for electrophilic attack. faccts.de

fk0 (for radical attack): Predicts the site for radical attack, calculated as the average of fk+ and fk-. faccts.de

Another related local descriptor is the dual descriptor (Δfk) , which is the difference between fk+ and fk-. It provides a clear picture of reactivity: a positive value (Δfk > 0) indicates an electrophilic site (prone to nucleophilic attack), while a negative value (Δfk < 0) indicates a nucleophilic site (prone to electrophilic attack). scm.commdpi.com

The table below shows a hypothetical analysis of condensed Fukui functions for selected atoms in this compound to illustrate how reactive sites are identified.

Table 2: Illustrative Condensed Fukui Functions and Dual Descriptor for Selected Atoms in this compound

AtomDescriptionfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)Δfk (Dual Descriptor)
C1Central (trityl) Carbon0.150.030.12
C2Carbon bonded to Fluorine0.110.050.06
FFluorine Atom0.040.12-0.08
C3para-Carbon on an unsubstituted ring0.020.09-0.07

Based on this illustrative data, the central trityl carbon (C1) would be the most probable site for a nucleophilic attack due to its highest fk+ and positive dual descriptor values. Conversely, the fluorine atom (F) and the para-carbon on an unsubstituted phenyl ring (C3) would be the most likely sites for an electrophilic attack , as indicated by their higher fk- values and negative dual descriptors. This type of detailed computational analysis is invaluable for predicting and understanding the regioselectivity of reactions involving this compound.

Exploration of Fluorotriphenylmethane Derivatives in Chemical Research

Synthesis of Substituted Fluorotriphenylmethane Analogues

The synthesis of substituted this compound analogues is primarily achieved through methods that construct the central quaternary carbon, often involving the formation of a triphenylmethyl (trityl) cation intermediate. A prevalent strategy involves the Friedel-Crafts reaction, where a fluorinated benzene (B151609) derivative reacts with a carbon source, such as carbon tetrachloride or a substituted benzal chloride, in the presence of a Lewis acid catalyst. wikipedia.orgmt.comorganic-chemistry.org

A significant advancement in this area is the synthesis of highly fluorinated trityl cations. For instance, di-, tetra-, and hexafluorinated trityl cations have been successfully synthesized and isolated as stable salts with the weakly coordinating [HCB11Cl11]− counterion. This was achieved through the abstraction of a chloride ion from the corresponding fluorinated triphenylmethyl chloride using a potent silylium (B1239981) reagent. escholarship.orgrsc.orgnih.gov The reaction proceeds smoothly at ambient temperature, leading to the precipitation of the less soluble fluorinated trityl salts, which can be isolated in high yields. escholarship.org

Another versatile method for creating asymmetrically substituted fluorotriphenylmethanes is the Grignard reaction. This approach involves the reaction of a Grignard reagent derived from a fluorinated aryl halide with a diaryl ketone or an ester. For example, the reaction of 2-trifluoromethylphenyl magnesium chloride, generated in the presence of LiCl, with a carboxylic anhydride (B1165640) yields a 2'-trifluoromethyl-substituted aromatic ketone, which can be a precursor to a triphenylmethane (B1682552) derivative. researchgate.netresearchgate.net This method allows for the controlled introduction of different substituents on the phenyl rings.

Starting Material(s)ReagentsProductKey Features
Fluorinated triphenylmethyl chlorideCationic silylium reagent, [HCB11Cl11]−Di-, tetra-, or hexafluorinated trityl cation saltHigh yield, isolation of stable salts
Fluorinated aryl halideMg, Diaryl ketone/EsterSubstituted fluorotriphenylmethanolVersatile for asymmetric substitution
Fluorinated benzene derivativeCarbon tetrachloride, Lewis acid(Fluoro)trichloromethylbenzeneClassic Friedel-Crafts approach

Structure-Reactivity Relationships within this compound Derivative Series

The introduction of fluorine atoms onto the phenyl rings of the triphenylmethane scaffold has a profound impact on the reactivity of the molecule, primarily by influencing the stability and electrophilicity of the corresponding trityl cation. The high electronegativity of fluorine withdraws electron density from the aromatic rings, thereby destabilizing the carbocation and significantly increasing its reactivity.

A compelling demonstration of this effect is the enhanced hydride affinity of fluorinated trityl cations. The hexakis(meta-fluoro)substituted triphenylmethyl cation (F6Tr+) exhibits remarkably higher hydride affinity compared to the parent trityl cation (Tr+). escholarship.orgnih.gov This heightened reactivity allows F6Tr+ to abstract hydrides from C-H bonds in substrates like tetraethylsilane (B1293383) and mesitylene (B46885) at room temperature, reactions that are not feasible with the non-fluorinated Tr+ cation. escholarship.orgnih.gov Computational studies have predicted that the F6Tr+ cation possesses up to 20% greater hydride affinity than Tr+. nih.gov

The Hammett equation provides a quantitative framework for understanding these substituent effects. scispace.comwikipedia.orgresearchgate.net The electron-withdrawing nature of fluorine is reflected in its positive Hammett substituent constant (σ). The cumulative effect of multiple fluorine substituents leads to a significant increase in the reaction constant (ρ) for processes involving the formation of the trityl cation, indicating a greater sensitivity of the reaction to the electronic nature of the substituents. scispace.comfraunhofer.de

Development of New Functional Groups on the Triphenylmethane Scaffold

The robust nature of the this compound scaffold allows for the introduction of a variety of functional groups, enabling the development of derivatives with tailored properties and applications. The "click" chemistry paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful strategy for functionalization. sigmaaldrich.cominterchim.frnih.govnih.gov By incorporating either an azide (B81097) or an alkyne moiety onto the this compound core, a wide array of molecules, including biomolecules and polymers, can be readily attached. sigmaaldrich.cominterchim.frnih.gov For instance, a fluorinated azide can be introduced and subsequently reacted with an alkyne-containing partner to form a stable triazole linkage. sigmaaldrich.com

Furthermore, the development of P-chiral phosphine (B1218219) ligands based on the triphenylmethane framework is an active area of research. nih.govnih.gov These ligands, where a phosphorus atom is a stereocenter, can be synthesized and coordinated to transition metals to create catalysts for asymmetric synthesis. The electronic properties of the fluorinated aryl groups can fine-tune the catalytic activity and enantioselectivity of these complexes. nih.gov The synthesis of such specialized ligands often involves the use of phosphine-borane intermediates to protect the phosphorus center during synthetic manipulations. nih.gov

This compound-Derived Reagents and Their Performance in Organic Synthesis

The enhanced reactivity of fluorinated trityl cations has led to their emergence as powerful reagents and catalysts in organic synthesis. As mentioned previously, their high hydride affinity makes them excellent hydride abstraction agents. escholarship.orgnih.gov For example, F6Tr+[HCB11Cl11]− can be used to initiate carbocation-mediated reactions by abstracting a hydride from a suitable precursor. escholarship.orgnih.gov

In addition to hydride abstraction, fluorinated trityl cations are highly effective catalysts for Friedel-Crafts alkylation reactions. escholarship.orgnih.gov F6Tr+ can catalyze the alkylation of arenes with ethylene, a transformation not achieved by the parent Tr+ cation under the same conditions. escholarship.orgnih.gov This highlights the potential of these fluorinated catalysts to promote reactions that are otherwise sluggish or require harsh conditions.

The application of this compound derivatives also extends to polymerization. Fluorinated trityl cations can act as initiators for cationic polymerization of various monomers. colab.ws The high electrophilicity of the fluorinated trityl cation allows for efficient initiation of the polymerization process. Furthermore, polymers with fluorine-containing end-groups, introduced via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization using a fluorinated chain transfer agent, can be synthesized. nih.gov These end-groups can serve as useful labels for imaging or to impart specific surface properties to the polymer. nih.gov

Reagent/CatalystApplicationSubstrate(s)Product(s)
F6Tr+[HCB11Cl11]−Hydride AbstractionTetraethylsilane, MesityleneCorresponding carbocations
F6Tr+[HCB11Cl11]−Friedel-Crafts AlkylationArenes, EthyleneAlkylated arenes
Fluorinated Trityl CationsCationic PolymerizationAlkenesPolymers
Fluorinated RAFT AgentRAFT PolymerizationMonomers (e.g., PFMA)Fluorine-end-labeled polymers

Advanced Analytical Methodologies for Fluorotriphenylmethane Studies

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of chemical separation. For a compound such as Fluorotriphenylmethane, several high-resolution techniques would be applicable, chosen based on the sample matrix and the analytical goal (e.g., purification vs. quantification).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography, offering excellent retention and separation for aromatic compounds based on hydrophobicity. The introduction of a fluorine atom would slightly alter the polarity of triphenylmethane (B1682552), but it would remain a predominantly hydrophobic molecule, making it well-suited for a C18 stationary phase.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be typical. fda.gov The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the this compound from the column. Additives like formic acid are often used to improve peak shape, although they may not be necessary for a neutral compound. fda.gov

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be the standard choice. mdpi.com The three phenyl rings in the molecule constitute a strong chromophore, which would allow for sensitive detection at a specific UV wavelength (likely in the 200-260 nm range).

A hypothetical HPLC method for this compound could be developed based on methods used for other triphenylmethane derivatives, though conditions would require optimization. chromatographyonline.com

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for separation of aromatic, non-polar compounds.
Mobile Phase A Water Polar component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol Organic modifier for elution.
Gradient 70% A to 10% A over 20 min To ensure elution of the hydrophobic compound.
Flow Rate 1.0 mL/min Typical analytical flow rate.
Column Temp. 30 °C For reproducible retention times.
Detector DAD/UV-Vis at ~254 nm Aromatic rings provide strong UV absorbance.

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov Triphenylmethane itself can be analyzed by GC, suggesting that this compound, with a similar molecular weight and structure, would also be amenable to this technique. nih.gov

Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable for separating aromatic hydrocarbons. wikipedia.org

Injection: A split/splitless injector would be used, likely in splitless mode for trace analysis to ensure the entire sample is transferred to the column. The injector temperature must be high enough to vaporize the compound without causing thermal degradation.

Carrier Gas: Helium is the most common carrier gas, providing good efficiency. sciex.com

Oven Program: A temperature-programmed oven would be necessary, starting at a lower temperature and ramping up to elute the relatively high-boiling-point this compound.

Detection: A Flame Ionization Detector (FID) is a standard, robust detector for hydrocarbons and provides a response proportional to the number of carbon atoms, making it suitable for quantification. sciex.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. libretexts.orgrsc.org As a neutral molecule, this compound would not migrate in a typical Capillary Zone Electrophoresis (CZE) setup. However, it could be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudo-stationary phase. Neutral molecules like this compound can partition into these micelles based on their hydrophobicity, allowing for separation. nih.gov Molecules that are more hydrophobic will spend more time in the micellar phase and thus have longer migration times. This technique is highly efficient and requires minimal sample volume.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for structural confirmation and trace-level analysis.

LC-MS/MS for Trace Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of a tandem mass spectrometer. mdpi.com While there are no specific LC-MS/MS methods published for this compound, methods for other halogenated organic compounds are common. chromatographyonline.comnih.gov

Ionization: For a non-polar molecule like this compound, Atmospheric Pressure Chemical Ionization (APCI) would likely be more effective than Electrospray Ionization (ESI), as APCI is better suited for neutral molecules of moderate polarity.

Analysis: In MS/MS analysis, a specific precursor ion (the molecular ion, [M]+ or an adduct) is selected, fragmented, and the resulting product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low levels, even in complex matrices. The fragmentation pattern would be characteristic of the this compound structure, providing definitive confirmation. For example, a common fragmentation would be the loss of a phenyl or fluorophenyl group.

Table 2: Predicted Mass Spectrometric Data for this compound

Compound Formula Exact Mass Likely Precursor Ion (APCI) Potential Product Ions

| This compound | C₁₉H₁₅F | 262.1158 | m/z 262.1 | m/z 185.1 (loss of C₆H₅), m/z 167.1 (loss of C₆H₅F) |

GC-MS for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for identifying and quantifying volatile organic compounds. wikipedia.org The NIST spectral library contains an electron ionization (EI) mass spectrum for the parent compound, triphenylmethane, which shows a prominent molecular ion and a characteristic base peak corresponding to the triphenylmethyl cation. nih.gov

A similar analysis for this compound would be expected to yield a clear molecular ion peak at m/z 262. The fragmentation pattern under EI (typically at 70 eV) would provide a molecular fingerprint, confirming the identity of the compound. Key fragments would likely arise from the cleavage of the C-C bond between the central carbon and the phenyl rings. The presence of fluorine would be indicated by the specific mass of the fragments. The isotopic pattern of fragments containing chlorine or bromine is distinctive; however, fluorine is monoisotopic, so its presence is confirmed by the mass shift it imparts to the molecule and its fragments. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Triphenylmethane
Acetonitrile
Methanol
Formic Acid

Spectroscopic Methods for Quantitative Analysis in Research Settings

Spectroscopic techniques are fundamental in the quantitative analysis of chemical compounds in research environments. These methods rely on the interaction of electromagnetic radiation with the analyte to determine its concentration. For this compound, both UV-Vis Spectroscopy and Quantitative Nuclear Magnetic Resonance (qNMR) serve as powerful tools for precise quantification.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance in solution. libretexts.orgtechnologynetworks.com The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the quantitative determination of an analyte's concentration by measuring its absorbance at a specific wavelength. researchgate.net

In the context of this compound, the analysis would involve its cation, the fluorotriphenylmethyl (trityl) cation. Triphenylmethyl cations are known to be colored and exhibit strong absorption in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net For the parent trityl cation, the maximum absorption wavelengths (λmax) are observed at 410 nm and 435 nm. researchgate.netresearchmap.jp The intensity of this absorption is high, with a molar absorptivity (ε) of 45,000 cm⁻¹ M⁻¹, indicating that even low concentrations can be detected and quantified accurately. researchmap.jp

The quantitative analysis of a this compound sample would involve dissolving it in a suitable solvent and measuring the absorbance spectrum. ijprajournal.com A calibration curve is typically constructed by measuring the absorbance of several solutions of known concentrations. libretexts.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent is crucial, as it can influence the position and intensity of the absorption peaks. researchgate.net

ParameterValue for Trityl CationSignificance in Quantitative Analysis
λmax 1410 nmWavelength of maximum absorbance, used for measurement to ensure highest sensitivity.
λmax 2435 nmA secondary peak that can also be used for quantification or identity confirmation.
Molar Absorptivity (ε)45,000 cm⁻¹ M⁻¹A measure of how strongly the compound absorbs light; a high value indicates good sensitivity.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust analytical method that offers several advantages over traditional chromatographic techniques for determining the concentration and purity of substances. rsc.orgmdpi.com The area of an NMR signal is directly proportional to the number of corresponding nuclei in the sample, allowing for accurate quantification without the need for identical reference standards for the analyte. mdpi.comdiva-portal.orgnih.gov

For an organofluorine compound like this compound, ¹⁹F qNMR is a particularly powerful technique. The fluorine-19 nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity comparable to that of proton (¹H) NMR. diva-portal.org Key advantages of ¹⁹F NMR include:

High Specificity: The ¹⁹F nucleus is uncommon in most organic molecules, which means there is a low probability of signal overlap from other components in a sample, leading to cleaner spectra with minimal background interference. rsc.orgdiva-portal.org

Wide Chemical Shift Range: ¹⁹F NMR spectra cover a much wider range of chemical shifts compared to ¹H NMR, which further reduces the likelihood of signal overlap and enhances spectral resolution. diva-portal.orgchemrxiv.org

Direct Quantification: It allows for the direct, non-destructive measurement of the fluorinated analyte in a complex mixture, often with minimal sample preparation. rsc.orgnih.gov

To perform an accurate qNMR analysis, certain experimental parameters must be carefully optimized. These include ensuring a sufficient relaxation delay (D1) between pulses to allow for complete relaxation of the nuclei, which is crucial for accurate signal integration. rsc.org The use of an internal standard of known concentration and purity is common for absolute quantification. diva-portal.orgox.ac.uk The concentration of this compound can be calculated by comparing the integral of its ¹⁹F signal to the integral of a signal from the internal standard.

ParameterImportance for ¹⁹F qNMRTypical Consideration
Relaxation Delay (D1)Ensures complete magnetization recovery for all nuclei, critical for accurate integration.Should be set to at least 5 times the longest T1 relaxation time of the nuclei being quantified.
Pulse AngleAffects signal intensity and must be uniform across the spectral width.A 90° pulse is often used, but smaller flip angles can be employed to shorten the required relaxation delay.
Spectral WidthMust be wide enough to encompass all ¹⁹F signals of interest due to the large chemical shift range.Careful selection is needed to avoid signal folding and ensure uniform excitation. rsc.org
Internal StandardA stable compound with a known concentration and a simple ¹⁹F NMR spectrum that does not overlap with the analyte.Examples include trifluoroacetic acid or other simple fluorinated compounds. diva-portal.org

Development of New Analytical Assays Specific to Organofluorine Compounds

The increasing prevalence of organofluorine compounds in various fields has driven the development of new analytical assays designed to measure total fluorine content or to screen for these substances without relying on individual compound standards. perkinelmer.comalsglobal.com These methods are valuable for environmental monitoring and for analyzing complex mixtures where the identity of all fluorinated species may not be known.

One major approach is the measurement of Adsorbable Organofluorine (AOF) . This technique involves passing a water sample through an adsorbent material like granular activated carbon (GAC), which captures organic compounds, including organofluorines. rsc.org The carbon is then analyzed using combustion ion chromatography (CIC). In this step, the sample is combusted at a high temperature, converting all fluorine into hydrogen fluoride (B91410) (HF), which is subsequently quantified by ion chromatography. rsc.orgnih.gov This method serves as a useful screening tool for estimating the total concentration of organofluorine compounds that can be adsorbed from a sample. rsc.org

Another emerging technique is the Total Organic Fluorine (TOF) assay . This method aims to provide a comprehensive measure of all organic fluorine in a sample. alsglobal.commines.edu Similar to AOF, it often relies on combustion to convert organofluorine compounds to a detectable inorganic fluoride, but it may use different sample preparation techniques to capture a broader range of compounds. alsglobal.com While highly inclusive, TOF analysis is generally less sensitive than targeted methods and does not provide information on the specific chemical structure of the fluorine-containing compounds. alsglobal.com

More advanced instrumental techniques are also being adapted for fluorine detection. Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a standard for elemental analysis, has traditionally struggled with fluorine detection due to its properties. perkinelmer.com However, recent research has focused on detecting negative ions in ICP-MS, which shows promise for creating a robust and sensitive method for elemental fluorine analysis. perkinelmer.com This could revolutionize the quantification of unidentified organofluorine compounds where no standards are available. perkinelmer.com

These broader screening assays complement specific quantitative methods like qNMR. While ¹⁹F NMR can quantify and provide structural information on known compounds in a sample, methods like AOF and TOF provide a measure of the total organofluorine load, which is crucial for comprehensive environmental and industrial analyses. nih.govscholaris.ca

Analytical AssayPrincipleInformation ProvidedPrimary Application
Adsorbable Organofluorine (AOF)Adsorption onto activated carbon followed by Combustion Ion Chromatography (CIC). rsc.orgConcentration of organofluorines that adsorb to the chosen medium.Screening of wastewater and surface water for organofluorine contamination. rsc.org
Total Organic Fluorine (TOF)Conversion of all organic fluorine to inorganic fluoride for quantification. mines.eduAn estimate of the total mass of all organofluorine compounds in a sample. alsglobal.comAssessing the total PFAS load in environmental samples or commercial products. alsglobal.com
¹⁹F NMRMeasures the resonance of ¹⁹F nuclei in a magnetic field. scholaris.caQuantitative and structural information about specific, individual organofluorine compounds. nih.govPurity determination, reaction monitoring, and quantification of known fluorinated compounds. nih.gov
ICP-MS (Negative Ion Mode)Elemental analysis by detecting the mass-to-charge ratio of fluorine ions. perkinelmer.comHighly sensitive elemental fluorine concentration.Future applications in quantifying total fluorine and unidentified fluorinated compounds. perkinelmer.com

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Fluorotriphenylmethane Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study and application of molecules like this compound. sioc-journal.cnstanford.edu Machine learning (ML) models, particularly deep learning and neural networks, can analyze vast datasets to identify complex patterns, predict molecular properties, and accelerate the discovery of new applications. vapourtec.comacs.org

Predictive Modeling and Property Prediction: AI-driven tools can forecast the physicochemical and biological properties of this compound derivatives without the need for synthesis and experimental testing. eisai.com By training algorithms on existing data, researchers can rapidly screen virtual libraries of related compounds to identify candidates with optimized characteristics, such as enhanced binding affinity to a biological target or specific photophysical properties. sioc-journal.cneisai.com For example, ML models can predict reaction outcomes, including yield and purity, helping chemists to select the best conditions for synthesizing new this compound-based molecules. vapourtec.com This predictive power significantly reduces the time and resources required in traditional trial-and-error approaches. eurekalert.org

De Novo Design and Synthesis Optimization: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), represent a transformative approach in molecular design. mdpi.com These models can propose entirely new this compound-based structures with desired functionalities. eisai.commdpi.com Furthermore, AI can optimize synthetic pathways by predicting the most efficient reaction sequences, catalysts, and conditions, thereby streamlining the production of both existing and novel compounds. vapourtec.comyoutube.com This is particularly valuable for complex multi-step syntheses. vapourtec.com

Data-Driven Discovery: By analyzing extensive reaction data, machine learning can uncover hidden correlations and trends, potentially leading to the discovery of novel reaction mechanisms or unexpected applications for this compound. vapourtec.com This data-driven approach fosters innovation by moving beyond established chemical knowledge. vapourtec.com

Below is a table summarizing potential applications of AI/ML in this compound research.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Using algorithms to forecast physicochemical and biological properties from molecular structure.Rapidly screen virtual derivatives for desired traits like solubility, toxicity, or binding affinity.
Reaction Optimization Applying models like Bayesian optimization to identify the best conditions for chemical synthesis. vapourtec.comImprove yields and selectivity in the synthesis of this compound and its analogues, reducing waste.
De Novo Design Employing generative models to create novel molecular structures with specific functions. mdpi.comDesign new this compound-based compounds for applications in materials science or medicine.
Retrosynthetic Analysis Using AI to predict optimal synthetic routes for a target molecule. youtube.comAccelerate the development of efficient and cost-effective synthesis plans for complex derivatives.

Multiscale Modeling Approaches for Complex Systems Involving this compound

Understanding the behavior of this compound in complex environments, such as biological systems or advanced materials, requires a holistic view that spans multiple scales of time and length. Multiscale modeling provides a powerful computational framework to bridge the gap between quantum mechanical effects at the atomic level and macroscopic properties. youtube.comunito.it

This approach involves integrating different computational techniques, each suited for a specific scale. unito.it For instance, the interaction of a this compound-based drug with a target protein could be modeled using a combination of methods:

Quantum Mechanics (QM): To accurately describe electronic rearrangements, bond breaking, and formation within the active site.

Molecular Mechanics (MM): To model the larger protein structure and its conformational changes.

Coarse-Grained (CG) Simulations: To study the diffusion and interaction of the molecule over longer timescales within a cellular environment.

Computational fluid dynamics (CFD) can also be employed to model and simulate processes where fluid flow and transport phenomena are critical. mdpi.com By combining these methods, researchers can build predictive models that capture the emergent properties of complex systems involving this compound, providing insights that are often inaccessible through experiments alone. youtube.comnih.gov This integrated computational strategy is essential for the rational design of new materials and therapeutics based on the this compound scaffold. acs.org

Exploration of this compound as a Scaffold for Advanced Molecular Probes in Research

The triphenylmethane (B1682552) core is a well-established scaffold for dyes and functional molecules. The introduction of fluorine can fine-tune the electronic and photophysical properties, making this compound an attractive candidate for the development of advanced molecular probes. oup.comnih.gov These probes are crucial tools for visualizing and quantifying biological processes at the molecular level. nih.govresearchgate.net

PET Imaging Agents: The positron-emitting isotope fluorine-18 (B77423) is a cornerstone of Positron Emission Tomography (PET), a highly sensitive clinical imaging modality. informahealthcare.com The development of methods to incorporate ¹⁸F into the this compound structure could lead to novel PET radiotracers. researchgate.net By attaching this scaffold to a targeting moiety (e.g., a peptide or antibody), researchers could create probes for imaging specific disease markers, such as cancer-related enzymes or receptors. mdpi.commdpi.com The relatively long half-life of fluorine-18 (approximately 110 minutes) is advantageous for multi-step syntheses and allows for transportation to imaging centers. informahealthcare.com

Fluorescent Probes: this compound derivatives could also be engineered as fluorescent probes for cellular imaging. nih.gov The strategic placement of fluorine atoms can modulate properties such as quantum yield, Stokes shift, and photostability. By linking the this compound scaffold to recognition elements, probes can be designed to respond to specific analytes or changes in the cellular microenvironment (e.g., pH, viscosity, or the presence of reactive oxygen species), often with a "turn-on" fluorescence signal. nih.gov

The modular nature of the triphenylmethane scaffold allows for systematic modification to optimize the probe's pharmacokinetic and pharmacodynamic profiles for in vivo applications. nih.gov

The following table outlines potential research directions for this compound-based molecular probes.

Probe TypeTarget ApplicationDesign StrategyKey Fluorine Contribution
¹⁸F-PET Tracer Oncology ImagingConjugation of ¹⁸F-Fluorotriphenylmethane to a tumor-targeting ligand.Provides the radioisotope for PET signal detection. informahealthcare.com
Fluorescence Sensor Intracellular pH monitoringDesigning a derivative whose fluorescence is quenched or activated depending on proton concentration.Modulates the electronic properties of the chromophore to enhance pH sensitivity.
Targeted Imaging Agent Specific protein detectionLinking the scaffold to a molecule with high affinity for a target protein. nih.govCan improve metabolic stability and binding affinity.

Sustainable and Biocatalytic Approaches to this compound Synthesis

In line with the principles of green chemistry, future research will increasingly focus on developing sustainable methods for the synthesis of organofluorine compounds like this compound. researchgate.netbenthamdirect.com These approaches aim to reduce environmental impact by using less hazardous reagents, minimizing waste, and improving energy efficiency. benthamdirect.combenthamscience.com

Green Chemistry Strategies: Traditional fluorination methods often rely on harsh reagents and conditions. Emerging green approaches include the use of photocatalysts, microwave-assisted synthesis, and the use of environmentally benign solvents like water or ionic liquids. researchgate.netbenthamdirect.com These methods offer advantages such as shorter reaction times, higher yields, and improved safety profiles. benthamscience.com The development of catalytic, highly efficient processes for introducing fluorine into the triphenylmethane structure is a key goal. benthamdirect.com

Biocatalytic Synthesis: Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govmdpi.com Enzymes operate under mild conditions (pH and temperature) and can exhibit exquisite regio- and stereoselectivity, which is often difficult to achieve with conventional catalysts. mdpi.commdpi.com

While the direct enzymatic synthesis of this compound is a significant challenge, research into enzymes capable of C-F bond formation, such as fluorinases, is a promising area. nih.govnih.gov Another avenue is the use of other enzymes, like cytochrome P450s or hydrolases, to modify precursors or introduce functionality onto the triphenylmethane scaffold in a sustainable manner. nih.govnih.gov Directed evolution and protein engineering can be used to tailor enzymes for specific, non-natural reactions, potentially creating biocatalysts for the efficient and green synthesis of this compound and its derivatives. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.